2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate
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Overview
Description
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate is a chemical compound characterized by its trifluoromethyl group and piperidinomethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2,2-trifluoro-1-(piperidinomethyl)ethanol with 3-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidinomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed.
Major Products Formed:
Oxidation: Trifluoromethyl derivatives.
Reduction: Reduced trifluoromethyl compounds.
Substitution: Substituted piperidinomethyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the piperidinomethyl group provides a site for further chemical modifications.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl N-phenylcarbamate
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl N-(3-fluorophenyl)carbamate
Uniqueness: 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate stands out due to its trifluoromethyl group, which imparts unique chemical properties compared to similar compounds. Its reactivity and stability make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO2/c16-12-6-4-5-11(9-12)14(21)22-13(15(17,18)19)10-20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIDWQFZKAHOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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